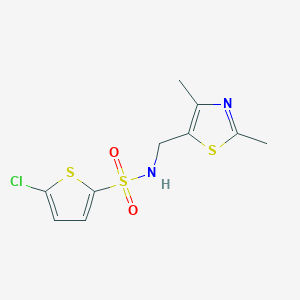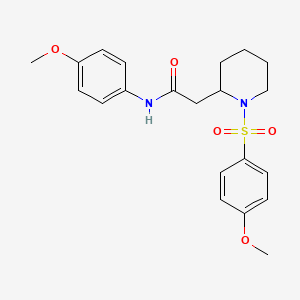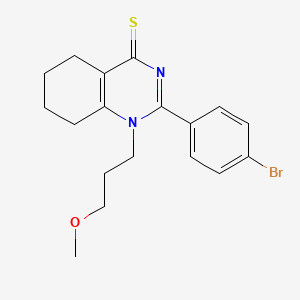
2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as BPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTQ belongs to the class of quinazoline derivatives and has shown promising results in various studies as a potential therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Elucidation
In the realm of organic chemistry, the compound has been a subject of interest for its potential in forming diverse derivatives and structural elucidation. For instance, a study by Al-Taifi et al. (2016) explored the reactivity of a related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, in various chemical reactions to synthesize novel tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines. This research indicates the versatility of such compounds in generating a plethora of chemically significant derivatives with potential applications in various fields, including pharmaceuticals and materials science (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Antimicrobial and Anti-inflammatory Activities
Another intriguing facet of related chemical structures is their antimicrobial and anti-inflammatory properties. A study conducted by Al-Abdullah et al. (2014) on compounds structurally similar to 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione showed potent antibacterial activity against various bacterial strains and significant anti-inflammatory activity, revealing the potential of these compounds in therapeutic applications (Al-Abdullah et al., 2014).
Corrosion Inhibition
The compound and its derivatives have also demonstrated promising results in the field of industrial applications, particularly as corrosion inhibitors. Al-amiery et al. (2020) synthesized and characterized 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and studied its efficacy as a corrosion inhibitor for mild steel in corrosive environments. The compound exhibited superior inhibition efficiency, which could be of great industrial significance, particularly in enhancing the lifespan and durability of metal structures and components (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Novel Compound Synthesis
Additionally, the compound has been used in the synthesis of novel chemical entities. Wujec & Typek (2023) reported the synthesis of a novel compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, elucidating its structure through various spectroscopic techniques. This research emphasizes the compound's role in the development of new chemical entities with potential applications in drug discovery and material science (Wujec & Typek, 2023).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c1-22-12-4-11-21-16-6-3-2-5-15(16)18(23)20-17(21)13-7-9-14(19)10-8-13/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWQROHCBAOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)
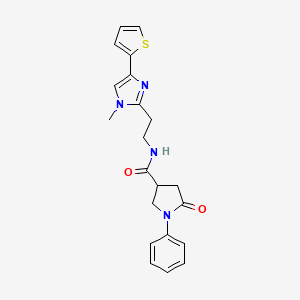
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)

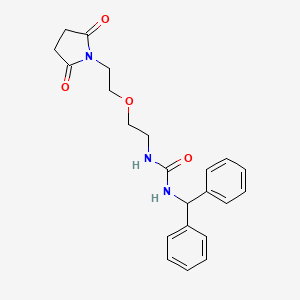


![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
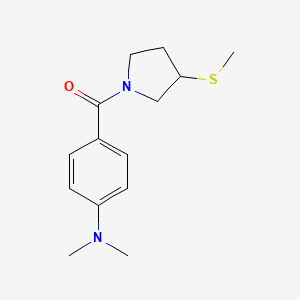
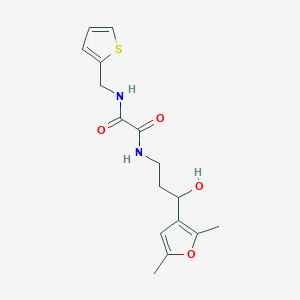
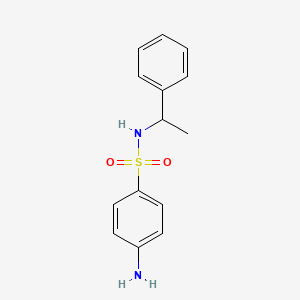
![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)
